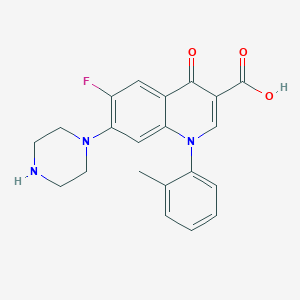
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as "compound X" in the literature.
作用机制
The exact mechanism of action of compound X is not fully understood. However, it is believed to work by binding to specific receptors in the brain, which then modulate the activity of certain neurotransmitters.
生化和生理效应
Studies have shown that compound X has a number of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, which can have a positive effect on mood and cognitive function. Additionally, it has been shown to have anti-inflammatory properties, which could have implications for the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of using compound X in lab experiments is its ability to modulate the activity of specific neurotransmitters in the brain. This makes it a valuable tool for studying the neurobiology of various diseases and disorders. However, there are also some limitations to its use. For example, it can be difficult to obtain and purify, and it may not be suitable for use in certain experimental models.
未来方向
There are a number of potential future directions for research on compound X. One area of interest is in the development of new drugs that target specific neurotransmitter systems in the brain. Additionally, there is interest in studying the potential use of compound X in the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成方法
The synthesis of compound X is a complex process that involves multiple steps. The first step involves the preparation of 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid. This is typically achieved through the reaction of 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)-3-quinolone with a carboxylic acid derivative. The resulting product is then purified and characterized using various analytical techniques.
科学研究应用
Compound X has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that compound X has the ability to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of various neurological disorders.
属性
CAS 编号 |
155188-32-2 |
|---|---|
产品名称 |
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)- |
分子式 |
C21H20FN3O3 |
分子量 |
381.4 g/mol |
IUPAC 名称 |
6-fluoro-1-(2-methylphenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H20FN3O3/c1-13-4-2-3-5-17(13)25-12-15(21(27)28)20(26)14-10-16(22)19(11-18(14)25)24-8-6-23-7-9-24/h2-5,10-12,23H,6-9H2,1H3,(H,27,28) |
InChI 键 |
UNDKSFYVMMPOSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |
规范 SMILES |
CC1=CC=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |
其他 CAS 编号 |
155188-32-2 |
同义词 |
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4- oxo-7-(1-piperazinyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



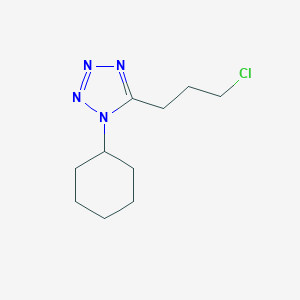
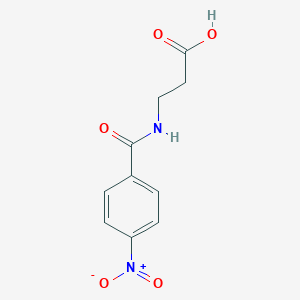
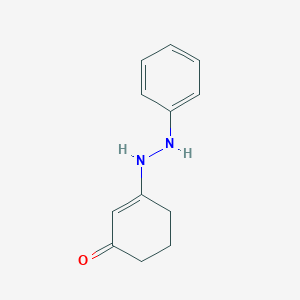
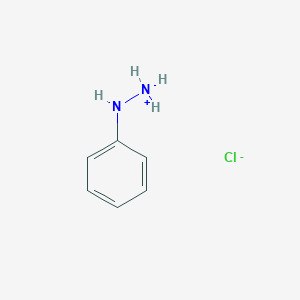
![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)
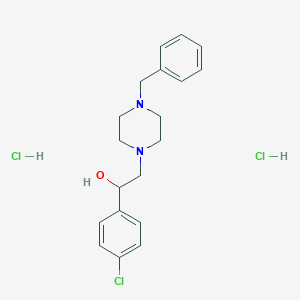
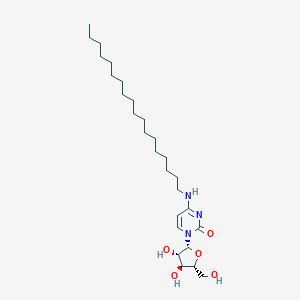
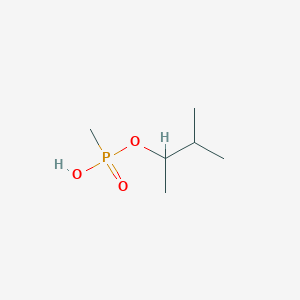
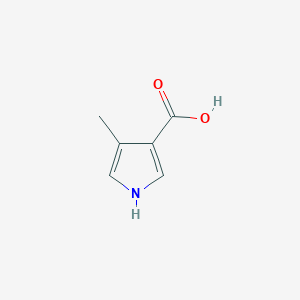
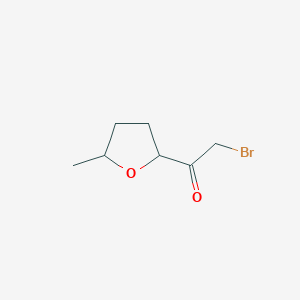
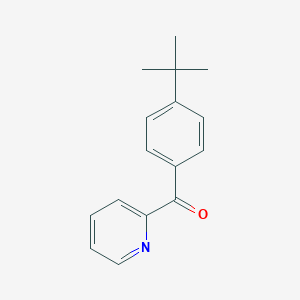
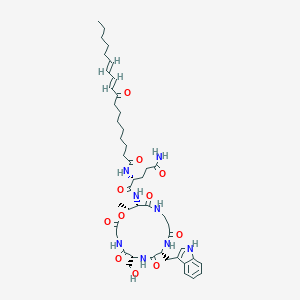
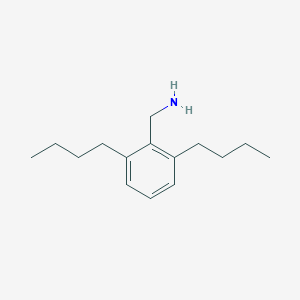
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)